Einecs 282-875-0
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of octacosanoic acid, compound with 2,2’,2’‘-nitrilotriethanol, typically involves the reaction of octacosanoic acid with 2,2’,2’'-nitrilotriethanol in a 1:1 molar ratio. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of catalysts, automated reaction systems, and purification processes to obtain the final product in a pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Octacosanoic acid, compound with 2,2’,2’'-nitrilotriethanol, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, octacosanoic acid, compound with 2,2’,2’'-nitrilotriethanol, is used as a reagent in various organic synthesis reactions. It serves as a building block for the synthesis of more complex molecules .
Biology
In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological molecules. It may be used in experiments to understand its role in biological systems .
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Researchers explore its effects on different biological pathways and its potential use in drug development .
Industry
In the industrial sector, octacosanoic acid, compound with 2,2’,2’'-nitrilotriethanol, is used in the production of various chemical products. It may be used as an intermediate in the synthesis of other compounds or as an additive in formulations .
Wirkmechanismus
The mechanism of action of octacosanoic acid, compound with 2,2’,2’'-nitrilotriethanol, involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Octacosanoic acid: A fatty acid with a similar structure but without the nitrilotriethanol component.
2,2’,2’'-Nitrilotriethanol: A compound used in various chemical reactions and formulations.
Uniqueness
The uniqueness of octacosanoic acid, compound with 2,2’,2’'-nitrilotriethanol, lies in its combined structure, which imparts specific chemical and physical properties. This combination allows it to participate in unique reactions and applications that are not possible with the individual components alone .
Eigenschaften
CAS-Nummer |
84434-75-3 |
---|---|
Molekularformel |
C34H71NO5 |
Molekulargewicht |
573.9 g/mol |
IUPAC-Name |
2-[bis(2-hydroxyethyl)amino]ethanol;octacosanoic acid |
InChI |
InChI=1S/C28H56O2.C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28(29)30;8-4-1-7(2-5-9)3-6-10/h2-27H2,1H3,(H,29,30);8-10H,1-6H2 |
InChI-Schlüssel |
PCWONYSCGQKEHW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O.C(CO)N(CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.